molecular formula C18H13N5O5 B2996089 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1421583-35-8

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

カタログ番号: B2996089
CAS番号: 1421583-35-8
分子量: 379.332
InChIキー: BTTFDDJZFHULQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core. Key structural attributes include:

  • Position 7 substitution: A 3-methyl-1,2,4-oxadiazole ring, known for enhancing metabolic stability and π-π stacking interactions in medicinal chemistry . This scaffold is synthetically challenging due to the fused triazole-pyridinone system and the incorporation of multiple heterocycles.

特性

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5/c1-10-19-17(28-21-10)12-4-5-22-16(7-12)20-23(18(22)25)8-13(24)11-2-3-14-15(6-11)27-9-26-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTFDDJZFHULQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a benzodioxole moiety along with a triazolo and oxadiazole component, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H14N4O4\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_4

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. The presence of functional groups such as the benzodioxole and oxadiazole allows for potential interactions with enzymes and receptors that modulate biochemical pathways. However, specific mechanisms remain to be fully elucidated through further studies.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole compounds often exhibit antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentrations (MIC) for related compounds have been documented, showing varying levels of effectiveness against strains like Bacillus subtilis and Escherichia coli .
CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial
Compound B16Antifungal

Antioxidant Activity

The antioxidant capacity of compounds with similar structures has also been explored. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications. For example, studies using the DPPH radical scavenging assay have shown that certain derivatives can effectively neutralize free radicals .

Cytotoxicity

Cytotoxic effects against various cancer cell lines have been reported for compounds containing triazole and oxadiazole rings. The target compound's structural features may contribute to its potential as an anticancer agent. In vitro studies have indicated that some derivatives can induce apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Study on Benzodioxole Derivatives : A series of benzodioxole derivatives were synthesized and evaluated for their antimicrobial properties. Some exhibited potent activity against bacterial strains with MIC values comparable to established antibiotics .
  • Oxadiazole Compounds in Cancer Research : Research on oxadiazole-containing compounds revealed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

類似化合物との比較

Table 1: Structural Comparison of Triazolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 2-(1,3-benzodioxol-5-yl)-2-oxoethyl; 7-(3-methyl-1,2,4-oxadiazol-5-yl) Benzodioxole enhances lipophilicity; oxadiazole improves stability
L3 () [1,2,4]thiadiazolo[4,5-a]pyrimidine 7-(1-methylpyrrole), 3-phenyl, 5-thiophene Thiadiazole core; thiophene aids π-π stacking
Compound Pyrazol-3-one Benzothiazole, phenethyliminomethyl, propyl Benzothiazole may confer fluorescence properties
Compound [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-benzylthio, 5-methyl, 6-(3-methylbutyl) Benzylthio group increases steric bulk

Key Observations :

  • The target’s benzodioxole group may improve blood-brain barrier penetration compared to benzothiazole in , which is bulkier and more polar.
  • Oxadiazole in the target (vs. thiadiazole in L3) reduces metabolic degradation risks due to lower sulfur reactivity .

Key Observations :

  • The target’s oxadiazole moiety could be synthesized via the TMSCl-mediated method in , which is efficient for 1,2,4-oxadiazole derivatives .
  • highlights the role of computational validation to confirm triazolo-pyrimidine structures, a strategy applicable to the target .

Computational and Pharmacological Insights

Key Observations :

  • AutoDock Vina () could model the target’s interactions with biological targets, leveraging its oxadiazole and benzodioxole groups for hydrogen bonding .
  • The methyl group on the target’s oxadiazole may reduce steric hindrance compared to bulkier substituents in , enhancing target selectivity .

Research Findings and Implications

  • Structural Advantages: The target’s 3-methyl-1,2,4-oxadiazole group likely improves metabolic stability over non-methylated analogs (e.g., derivatives) .
  • Synthetic Challenges: Achieving regioselectivity in triazolo-pyridinone cyclization remains a hurdle, necessitating optimization of conditions (e.g., solvent polarity, catalysts).
  • Future Directions :
    • Docking studies using AutoDock Vina to compare the target’s binding modes with L3 () and compounds .
    • In vitro assays to validate the benzodioxole group’s role in enhancing bioavailability versus benzothiazole () .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。